Methyl 2-hydroxypentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-hydroxypentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-4-5(7)6(8)9-2/h5,7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPJJIXHJSOMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337601 | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108740-82-5 | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108740-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxypentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 2 Hydroxypentanoate and Its Stereoisomers
Chemoenzymatic and Biocatalytic Approaches
Chemoenzymatic and biocatalytic methods offer significant advantages in terms of selectivity and sustainability for the synthesis of chiral compounds like methyl 2-hydroxypentanoate (B1253771). These strategies leverage the inherent chirality of enzymes and microorganisms to control the stereochemical outcome of reactions.
Asymmetric Bioreduction Strategies Utilizing Microorganisms and Enzymes
The asymmetric reduction of a keto-ester precursor, methyl 2-oxopentanoate (B1239548), is a direct and effective route to chiral methyl 2-hydroxypentanoate. This transformation can be achieved with high enantioselectivity using whole-cell microorganisms or isolated enzymes.
Baker's yeast (Saccharomyces cerevisiae) is a widely used and readily available biocatalyst for the reduction of various carbonyl compounds, including α-keto esters. nih.govresearchgate.net The reduction of methyl 2-oxopentanoate using baker's yeast can yield optically active this compound. Research has shown that in many cases, the reduction of α-keto esters with Saccharomyces cerevisiae leads to the corresponding (R)-alcohols. nih.govacs.org The enantioselectivity of these reductions can be influenced by the specific strain of yeast used and the reaction conditions. For instance, studies on other α-keto esters have demonstrated that the choice of solvent can dramatically affect the stereochemical outcome, with reductions in water sometimes yielding the (R)-hydroxy ester and reductions in organic solvents like benzene (B151609) affording the (S)-antipode. kyoto-u.ac.jp
The complex enzymatic machinery within yeast, comprising multiple oxidoreductases, contributes to these reductions. researchgate.netnih.gov While baker's yeast is a convenient "off-the-shelf" biocatalyst, the presence of multiple enzymes can sometimes lead to mixtures of enantiomers. oup.com However, for certain substrates, high enantiomeric excess can be achieved. The reduction of methyl 3-oxopentanoate (B1256331) with baker's yeast has been reported to produce the (R)-hydroxy ester with a 40% enantiomeric excess. core.ac.uk
Table 1: Examples of Yeast-Mediated Reductions of Keto-Esters
| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Methyl 2-oxopentanoate | Saccharomyces cerevisiae | (R)-Methyl 2-hydroxypentanoate | Moderate to High | nih.govacs.org |
| Ethyl 2-oxohexanoate | Baker's Yeast | (S)-Ethyl 2-hydroxyhexanoate | 99% (in water) | kyoto-u.ac.jp |
| Ethyl 2-oxohexanoate | Baker's Yeast | (R)-Ethyl 2-hydroxyhexanoate | 86% (in benzene) | kyoto-u.ac.jp |
| Methyl 3-oxopentanoate | Baker's Yeast | (R)-Methyl 3-hydroxypentanoate | 40% | core.ac.uk |
Lipases are versatile enzymes widely employed in organic synthesis for their ability to catalyze reactions with high enantioselectivity. tandfonline.comnih.gov A common strategy for obtaining enantiopure this compound is the kinetic resolution of a racemic mixture of the ester. This process involves the selective acylation or deacylation of one enantiomer by a lipase (B570770), allowing for the separation of the two enantiomers.
Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a particularly effective biocatalyst for these transformations. doi.orgresearchgate.net In a typical kinetic resolution, racemic this compound can be subjected to transesterification with an acyl donor, such as vinyl acetate. The lipase will preferentially acylate one enantiomer, for instance, the (R)-enantiomer, leaving the unreacted (S)-enantiomer in high enantiomeric purity. The efficiency and enantioselectivity of this process can be very high, often yielding products with over 99% enantiomeric excess. researchgate.net
The choice of solvent and acyl donor can influence the reaction rate and selectivity. ru.nl While CALB is a popular choice, other lipases from sources like Pseudomonas and Chromobacterium have also been successfully used in the kinetic resolution of various esters and acids. nih.govalmacgroup.com For example, rational redesign of CALB through site-directed mutagenesis has been shown to significantly improve its enantioselectivity for substrates like ethyl 2-hydroxypropanoate. diva-portal.org
Table 2: Lipase-Catalyzed Kinetic Resolution
| Substrate | Lipase | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Racemic this compound | Candida antarctica lipase B | Transesterification | (S)-Methyl 2-hydroxypentanoate and (R)-Methyl 2-acetoxypentanoate | >99% | researchgate.net |
| Racemic Aliphatic Secondary Alcohols | Candida antarctica lipase B | Transesterification | Enantiopure alcohols and acetates | >99% | researchgate.net |
| (±)-Hept-1-en-3-ol | Novozym 435 (C. antarctica) | Acylation | (R)-alcohol and (S)-ester | 91-100% | researchgate.net |
Biocatalytic Cascade Reactions for Functionalized Hydroxypentanoate Derivatives
Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, represent a highly efficient strategy for synthesizing complex molecules. csic.es These cascades can be designed to produce functionalized derivatives of hydroxypentanoates by combining the activity of different enzymes. For instance, a cascade could involve an initial oxidation or reduction step to form a hydroxy ester, followed by further enzymatic modifications.
One example of a powerful cascade is the "hydrogen-borrowing" concept, where an alcohol dehydrogenase (ADH) oxidizes a starting alcohol to a ketone intermediate, which then undergoes a subsequent reaction, such as amination, with the released hydrogen being used to reduce the final product. mdpi.com This approach has been successfully applied to the synthesis of unusual α-amino acids from α-hydroxy acids. mdpi.com While not directly demonstrated for this compound, this methodology could be adapted to create functionalized amino-pentanoate derivatives.
Another approach involves combining different classes of enzymes, such as oxidoreductases and hydrolases, to perform sequential transformations. nih.govnih.gov For example, a P450 monooxygenase could introduce a hydroxyl group at a different position on the pentanoate backbone, followed by a lipase-catalyzed reaction to modify the ester or newly introduced hydroxyl group. The development of artificial enzymes and their integration into in vivo biocatalytic cascades further expands the possibilities for creating novel functionalized molecules. d-nb.info
Established Organic Synthesis Routes for this compound
While biocatalytic methods are powerful, traditional organic synthesis remains a cornerstone for the preparation of chiral molecules. Enantioselective synthesis provides direct access to a specific stereoisomer without the need for resolving a racemic mixture.
Enantioselective Alkylation and Related Transformations
A key strategy for the asymmetric synthesis of α-hydroxy acids and their esters is the enantioselective alkylation of a glycine (B1666218) equivalent. This method involves the use of a chiral phase-transfer catalyst to control the stereochemistry of the alkylation step. nih.govacs.orgresearchgate.net
In this approach, a Schiff base of a glycine ester, such as the benzophenone (B1666685) imine of tert-butyl glycinate, is deprotonated to form a nucleophilic enolate. nih.govnih.gov This enolate is then alkylated with an appropriate alkyl halide in the presence of a chiral phase-transfer catalyst, often derived from Cinchona alkaloids. acs.orgresearchgate.net For the synthesis of this compound, a propyl halide would be the alkylating agent. After the alkylation, hydrolysis of the imine and ester groups yields the desired α-amino acid, which can then be converted to the α-hydroxy acid. This conversion can be achieved through various methods, such as diazotization with sodium nitrite (B80452) in an acidic aqueous solution.
The development of highly efficient and selective phase-transfer catalysts has enabled the synthesis of α-alkylated glycinates with excellent yields and enantiomeric excesses, often exceeding 98% ee. acs.org This method provides a versatile and reliable route to a wide range of unnatural α-amino acids, which are precursors to the corresponding α-hydroxy acids. ineosopen.org
Table 3: Enantioselective Alkylation for α-Amino Acid Synthesis
| Substrate | Catalyst Type | Alkylating Agent | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Glycine imine | Chiral Phase-Transfer Catalyst (Cinchona-derived) | Alkyl halides | α-Alkylated glycinates | up to 99.9% | acs.org |
| Benzophenone imine of t-butyl glycine ester | Cinchona PTCs | Benzhydryl alkylating agent | α-Alkylated glycinate | 60% (before crystallization) | nih.gov |
Derivatization from Hydroxypentanoic Acid Precursors
The most direct and common method for the synthesis of this compound is through the derivatization of its corresponding carboxylic acid precursor, 2-hydroxypentanoic acid. This transformation is typically achieved via esterification, a fundamental reaction in organic chemistry. The Fischer-Speier esterification is a widely employed method for this purpose, involving the reaction of the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst. numberanalytics.commasterorganicchemistry.com
The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol (methanol) is often used as the solvent. masterorganicchemistry.comchemistrysteps.com This strategy, in accordance with Le Châtelier's principle, shifts the equilibrium towards the product side. chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.commasterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Several acid catalysts can be employed for this reaction, with sulfuric acid (H₂SO₄) and tosic acid (TsOH) being common choices. masterorganicchemistry.com Another effective method involves the use of thionyl chloride (SOCl₂) in methanol. In this case, thionyl chloride reacts with methanol to generate anhydrous HCl, which then catalyzes the esterification. commonorganicchemistry.com A patent describing the synthesis of a related compound, methyl p-fluorobenzoyl butyrate, reports the use of thionyl chloride in anhydrous methanol, with the reaction being refluxed at 50°C for 2-3 hours to achieve a high yield of 89%. patsnap.comgoogle.com
Furthermore, chlorotrimethylsilane (B32843) (TMSCl) in methanol has been demonstrated as a mild and efficient reagent for the esterification of various functionalized carboxylic acids, including those with hydroxy groups. unirioja.es This method often provides high yields (typically above 80%) and is compatible with a range of functional groups that might be sensitive to harsher acidic conditions. unirioja.es
The selection of the appropriate catalytic system depends on factors such as the scale of the reaction, the presence of other functional groups in the substrate, and desired purity of the final product.
Table 1: Comparison of Catalytic Methods for the Esterification of Hydroxypentanoic Acid Derivatives
| Catalyst System | Reagents | Typical Reaction Conditions | Yield | Reference |
| Fischer-Speier | H₂SO₄ or TsOH | Excess methanol, reflux | Variable, equilibrium driven | masterorganicchemistry.comchemistrysteps.com |
| Thionyl Chloride | SOCl₂ | Anhydrous methanol, reflux at 50°C for 2-3 hours | 89% (for a related derivative) | patsnap.comgoogle.com |
| Chlorotrimethylsilane | TMSCl | Methanol, 60°C for 2 hours | >80% | unirioja.es |
Multi-Step Synthesis of Substituted Methyl Hydroxypentanoates
The synthesis of substituted methyl hydroxypentanoates often requires multi-step reaction sequences to construct the desired carbon skeleton and introduce specific functional groups at various positions. These synthetic routes offer versatility in creating a wide range of derivatives with potential applications in different fields of chemical research.
One notable example is the synthesis of chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate, an intermediate in the preparation of pharmaceutically relevant compounds. google.com A patented method outlines a four-step synthesis starting from readily available materials. google.com
Synthesis of Chiral Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate:
Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of fluorobenzene (B45895) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This step forms 5-(4-fluorophenyl)-5-oxopentanoic acid. google.com
Reduction: The keto group in the resulting acid is then selectively reduced to a hydroxyl group using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in methanol at low temperatures (-20°C). This yields 5-(4-fluorophenyl)-5-hydroxypentanoic acid with a reported yield of 92%.
Cyclization: The hydroxy acid is subsequently cyclized to the corresponding lactone, 6-(4-fluorophenyl)-tetrahydropyran-2-one, using a reagent like thionyl chloride. google.com
Alcoholysis: Finally, the target methyl ester is obtained through the alcoholysis of the lactone with a methylating agent, such as methyllithium, at low temperatures (-60 to -78°C). google.com
Another illustrative multi-step synthesis is that of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, which involves the formation of a substituted phenyl ester intermediate. orgsyn.orglookchem.com While the final product in this documented procedure is the carboxylic acid, the penultimate ester intermediate demonstrates a viable route to substituted hydroxypentanoates.
Synthesis of (2SR,3SR)-2',6'-Dimethylphenyl 2,4-dimethyl-3-hydroxypentanoate:
Ester Formation: The synthesis begins with the formation of 2,6-dimethylphenyl propanoate from 2,6-dimethylphenol (B121312) and propanoyl chloride. orgsyn.orglookchem.com
Aldol (B89426) Condensation: The resulting ester undergoes a directed aldol condensation with 2-methylpropanal in the presence of a strong base like lithium diisopropylamide (LDA) to create the desired carbon skeleton and introduce the hydroxyl and methyl groups at specific positions, yielding 2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate. orgsyn.orgorgsyn.org
This intermediate can then be subjected to transesterification with methanol to yield the corresponding methyl ester.
Table 2: Overview of a Multi-Step Synthesis for a Substituted Methyl Hydroxypentanoate
| Step | Reaction | Starting Materials | Key Reagents | Product | Reported Yield | Reference |
| 1 | Friedel-Crafts Acylation | Fluorobenzene, Glutaric anhydride | AlCl₃ | 5-(4-fluorophenyl)-5-oxopentanoic acid | 85-90% conversion | |
| 2 | Reduction | 5-(4-fluorophenyl)-5-oxopentanoic acid | NaBH₄, Methanol | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | 92% | |
| 3 | Cyclization | 5-(4-fluorophenyl)-5-hydroxypentanoic acid | SOCl₂ | 6-(4-fluorophenyl)-tetrahydropyran-2-one | - | google.com |
| 4 | Alcoholysis | 6-(4-fluorophenyl)-tetrahydropyran-2-one | MeLi | Chiral Methyl 5-(4-fluorophenyl)-5-hydroxypentanoate | - | google.com |
Stereochemical Control and Enantiomeric Resolution in Methyl 2 Hydroxypentanoate Synthesis
Strategies for Diastereoselective and Enantioselective Formation
The creation of specific stereoisomers of methyl 2-hydroxypentanoate (B1253771) can be achieved through diastereoselective and enantioselective reactions. These methods guide the formation of the desired stereoisomer, often with high selectivity.
One effective strategy for controlling stereochemistry is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This approach, known as substrate control, relies on the inherent chirality of the auxiliary to create a diastereomeric intermediate that favors the formation of one stereoisomer over another. numberanalytics.comgoogle.comgoogle.com
The general principle involves attaching a chiral auxiliary to a precursor of methyl 2-hydroxypentanoate. numberanalytics.com The steric and electronic properties of the auxiliary then influence the approach of reagents, leading to a diastereoselective transformation. numberanalytics.com After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched this compound. wikipedia.org A notable example of a chiral auxiliary is the Evans oxazolidinone, which has been successfully used in asymmetric hydrogenations to create multiple chiral centers with high diastereoselectivity. bath.ac.uk
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions | Key Features |
| Evans Oxazolidinones | Aldol (B89426) reactions, Alkylations, Hydrogenations | Forms predictable Z-enolates, leading to high diastereoselectivity. wikipedia.org |
| Pseudoephedrine Amides | Alkylations | The methyl group directs the configuration of the addition product. wikipedia.org |
| Camphorsultam | Rearrangement reactions | Provides significant steric hindrance to control stereochemistry. bath.ac.uk |
| trans-2-Phenylcyclohexanol | Ene reactions | Effective in controlling the stereochemistry of glyoxylate (B1226380) ene reactions. wikipedia.org |
Asymmetric induction using chiral catalysts is another powerful method for synthesizing enantiomerically pure compounds like this compound. numberanalytics.com Chiral catalysts, which are themselves chiral, create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com This process, known as asymmetric catalysis, is highly efficient as only a small amount of the catalyst is needed to produce a large quantity of the desired product. sigmaaldrich.com
The design of effective chiral catalysts often involves the use of chiral ligands that coordinate to a metal center. numberanalytics.com These ligands, such as BINAP, salens, and bisoxazolines, possess a C2 symmetry which simplifies the number of possible transition states and enhances enantioselectivity. sigmaaldrich.com For instance, in asymmetric hydrogenation, a common reaction for producing chiral alcohols, a chiral catalyst can facilitate the addition of hydrogen across a double bond with high enantioselectivity. numberanalytics.com The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric excess (ee) of the product. nih.gov For example, modifying the electronic properties of a catalyst's phenyl ring can lead to substantial improvements in both yield and enantioselectivity. nih.gov
Table 2: Examples of Chiral Catalysts and Their Performance in Asymmetric Reactions
| Catalyst Type | Reaction | Enantiomeric Excess (ee) | Reference |
| Rhodium-BINAP | Asymmetric Hydrogenation | >95% | sigmaaldrich.com |
| Ruthenium-Bisoxazoline | Asymmetric Cyclopropanation | Up to 99% | numberanalytics.com |
| Palladium-Salen | Asymmetric Epoxidation | >90% | sigmaaldrich.com |
| (M)-Helix Supramolecular Catalyst | Intermolecular Olefin Cyano-trifluoromethylation | Up to 89% yield | mdpi.com |
| (P)-Helix Supramolecular Catalyst | Intermolecular Olefin Cyano-trifluoromethylation | Up to 84% ee | mdpi.com |
Methodologies for Stereoisomer Characterization and Enantiomeric Excess Determination
Once a stereoselective synthesis is performed, it is crucial to accurately determine the stereochemical composition of the product. This involves characterizing the different stereoisomers and quantifying the enantiomeric excess.
Chiral chromatography is a primary technique for separating and quantifying enantiomers. mz-at.de This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.comlibretexts.org High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for this purpose. americanpharmaceuticalreview.com
For volatile compounds like this compound, chiral gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful analytical tool. The chiral GC column separates the enantiomers, and the MS provides structural information and quantification. The relative peak areas of the two enantiomers in the chromatogram directly correspond to their ratio in the mixture, allowing for the calculation of enantiomeric excess. libretexts.org
Table 3: Common Chiral Stationary Phases for Chromatography
| Stationary Phase Type | Separation Principle | Typical Analytes |
| Polysaccharide-based (e.g., cellulose, amylose) | Formation of transient diastereomeric complexes | Broad range of chiral compounds |
| Pirkle-type (e.g., DNB-phenylglycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Aromatic compounds, amides, esters |
| Cyclodextrin-based | Inclusion complexation | Compounds that fit into the cyclodextrin (B1172386) cavity sigmaaldrich.com |
| Macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) | Multiple interaction mechanisms | Polar and ionic compounds sigmaaldrich.com |
Spectroscopic methods offer alternative and sometimes complementary approaches to chromatographic techniques for assessing enantiomeric purity. nih.gov One such technique is Nuclear Magnetic Resonance (NMR) spectroscopy. In a standard achiral solvent, the NMR spectra of enantiomers are identical. libretexts.org However, in the presence of a chiral solvating agent or a chiral derivatizing agent, the enantiomers are converted into diastereomeric species, which exhibit distinct NMR signals. libretexts.org This allows for the quantification of the enantiomeric ratio.
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotation (OR), are also employed. nih.gov These methods measure the differential interaction of enantiomers with polarized light. While optical rotation can indicate the presence of a chiral compound and the direction of rotation, it requires knowledge of the specific rotation of the pure enantiomer for an accurate determination of enantiomeric excess. libretexts.org Vibrational circular dichroism (VCD) is a more advanced technique that can provide information about the absolute configuration of a molecule. nih.gov
Enzymatic Stereodifferentiation and Its Mechanism of Enantioselectivity
Enzymes are highly selective biocatalysts that can differentiate between enantiomers with remarkable precision. researchgate.net This property is harnessed in enzymatic resolutions to separate racemic mixtures of this compound or its precursors.
Lipases and esterases are commonly used enzymes for the kinetic resolution of racemic esters. In this process, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. For example, a lipase (B570770) might selectively hydrolyze (R)-methyl 2-hydroxypentanoate to (R)-2-hydroxypentanoic acid, while leaving (S)-methyl 2-hydroxypentanoate largely untouched. The resulting mixture of the unreacted (S)-ester and the hydrolyzed (R)-acid can then be separated.
The mechanism of enantioselectivity in enzymes arises from the three-dimensional structure of the enzyme's active site. The active site is a chiral environment that preferentially binds one enantiomer over the other in a specific orientation that is optimal for catalysis. This "lock-and-key" or "induced-fit" model explains how the enzyme can achieve such high levels of stereodiscrimination. The substrate that fits better into the active site is converted at a much higher rate, leading to an effective separation of the enantiomers. Alcohol dehydrogenases (ADHs) are another class of enzymes that can be used for the enantioselective reduction of a ketoester precursor to afford a specific enantiomer of this compound. researchgate.net
Mechanistic Investigations of Reactions Involving Methyl 2 Hydroxypentanoate
Elucidation of Biocatalytic Reaction Mechanisms
The biosynthesis of complex natural products often involves intermediates structurally related to methyl 2-hydroxypentanoate (B1253771). The enzymatic domains responsible for their transformation exhibit remarkable control over the stereochemistry of the final product.
Polyketide synthases (PKSs) are multifunctional enzymes that biosynthesize a wide array of natural products. google.com Within a PKS module, the ketoreductase (KR) domain is responsible for the reduction of a β-ketoacyl intermediate, a reaction that can establish up to two stereocenters. jlu.edu.cn The stereochemical outcome of this reduction is an intrinsic property of the specific KR domain. jlu.edu.cn
KR domains are classified based on the stereochemistry of the resulting hydroxyl group (A-type for L-hydroxyl and B-type for D-hydroxyl) and their ability to control the stereochemistry at the α-carbon. nih.gov For instance, in the biosynthesis of erythromycin, the KR domain of module 1 (DEBS KR1) reduces the (2S)-ketoester intermediate to a (2S, 3R)-3-hydroxy-2-methyl acyl product. acs.org In contrast, KR domains from other modules, such as DEBS KR2, KR5, and KR6, act on a (2R)-methyl-3-ketoacyl-ACP intermediate to produce a (2R, 3S)-2-methyl-3-hydroxypentanoate derivative. mdpi.com This demonstrates that different KR domains within the same PKS can have distinct stereospecificities, leading to the generation of different diastereomers of 2-methyl-3-hydroxypentanoyl intermediates, direct precursors to the corresponding methyl ester.
The stereochemical control at the α-methyl group is also a function of the KR domain. Some KR domains, known as "epimerizing" KRs, can control the stereochemistry at both the α- and β-carbons. nih.govmdpi.com For example, EryKR1 has been shown to possess an intrinsic epimerase activity, converting a (2R)-2-methyl-3-ketoacyl intermediate to a (2S) configuration before reduction. mdpi.com This is achieved through a transient oxidation-reduction equilibrium that allows for the washout of deuterium (B1214612) from an isotopically labeled substrate. mdpi.com Non-epimerizing KR domains, such as EryKR6, lack this activity and retain the original stereochemistry at the α-carbon. mdpi.com
Table 1: Stereochemical Outcome of Ketoreduction by Various PKS Ketoreductase Domains on 2-Methyl-3-ketopentanoyl-ACP
| Ketoreductase Domain | Substrate Stereochemistry (α-methyl) | Product Stereochemistry (2-methyl, 3-hydroxy) | Reference |
| DEBS KR1 | (2S) | (2S, 3R) | acs.org |
| DEBS KR2 | (2R) | (2R, 3S) | mdpi.com |
| DEBS KR5 | (2R) | (2R, 3S) | mdpi.com |
| DEBS KR6 | (2R) | (2R, 3S) | mdpi.com |
Following the ketoreduction step in some PKS modules, a dehydratase (DH) domain catalyzes the elimination of the β-hydroxyl group to form an α,β-double bond. google.com This reaction is highly stereospecific. The DH domain from module 4 of the 6-deoxyerythronolide B synthase (DEBS DH4) has been shown to catalyze a syn-elimination of water. researchgate.net
While many enzymes in biosynthetic pathways exhibit high specificity, some also display a degree of substrate promiscuity, which can be exploited for the synthesis of novel compounds. researchgate.net The kinetic parameters of an enzyme provide insight into its efficiency and substrate preference.
Aldo-keto reductases (AKRs), a superfamily of enzymes that includes PKS KR domains, catalyze the reduction of a wide variety of aldehydes and ketones. researchgate.net The kinetic parameters for these enzymes can vary significantly depending on the substrate. For example, a purified AKR from Saccharomyces cerevisiae showed a much higher catalytic efficiency (kcat/Km) for the aromatic aldehyde p-nitrobenzaldehyde compared to the aldose DL-glyceraldehyde. researchgate.net
Lipases are another class of enzymes that can act on hydroxy esters like methyl 2-hydroxypentanoate, primarily in lactonization reactions. The substrate specificity of lipases is influenced by the chain length of the hydroxy acid. researchgate.net For instance, in the formation of macrocyclic lactones, the optimal chain length for the acyl moiety can differ for the formation of monomeric versus dimeric lactones. semanticscholar.org Lipases from different sources, such as Candida antarctica lipase (B570770) B (CALB) and lipases from Pseudomonas species, are known to catalyze the lactonization of various hydroxyalkanoates. researchgate.net
Table 2: Representative Kinetic Parameters of Aldo-Keto Reductases with Different Substrates
| Enzyme | Substrate | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |
| S. cerevisiae AKR | p-Nitrobenzaldehyde | 46 | 52,100 | researchgate.net |
| S. cerevisiae AKR | DL-Glyceraldehyde | 1,440 | 1,790 | researchgate.net |
| Human AKR1D1 | Testosterone | - | - | nih.gov |
| Human AKR1D1 | Cortisol | - | - | nih.gov |
Mechanistic Analysis of Chemical Transformations
In addition to biocatalytic reactions, this compound can undergo various chemical transformations. Understanding the mechanisms of these reactions is fundamental to controlling the reaction outcome and synthesizing desired products.
The catalytic hydrogenation of esters to alcohols is a significant industrial process. researchgate.net For α-hydroxy esters like this compound, this reaction can yield the corresponding diol, 1,2-pentanediol (B41858). The reaction is typically carried out using heterogeneous catalysts, such as ruthenium or platinum on a support like alumina (B75360) or carbon, under hydrogen pressure. researchgate.netresearchgate.net
The mechanism of ester hydrogenation on metal catalysts is believed to involve a bifunctional pathway. The ester is first adsorbed onto the catalyst surface. The carbonyl group of the ester is activated, often by an acidic site on the support or by the metal itself. researchgate.net Hydrogen is also adsorbed and dissociates on the metal surface. The activated carbonyl group is then hydrogenated in a stepwise manner, likely proceeding through a hemiacetal intermediate which is then further reduced to the alcohol.
For α-hydroxy esters, the presence of the hydroxyl group can influence the reaction. Chiral catalysts, such as ruthenium complexes with chiral ligands, have been developed for the asymmetric hydrogenation of α-ketoesters to produce chiral α-hydroxy esters. jlu.edu.cn While not directly the hydrogenation of this compound, these studies provide insight into the interaction of α-substituted esters with catalyst surfaces. The reaction conditions, including temperature, pressure, and solvent, can significantly affect the conversion and selectivity of the hydrogenation. nih.gov
Hydroxy esters such as this compound can undergo intramolecular cyclization, or lactonization, to form a cyclic ester known as a lactone. In the case of this compound, this would result in the formation of a five-membered ring, a γ-lactone, specifically γ-valerolactone. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Lactonization: Under acidic conditions, the mechanism typically begins with the protonation of the carbonyl oxygen of the ester group. jlu.edu.cn This protonation makes the carbonyl carbon more electrophilic. The hydroxyl group at the C2 position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This results in a tetrahedral intermediate. A proton transfer from the attacking hydroxyl group to the methoxy (B1213986) group of the original ester occurs, followed by the elimination of methanol (B129727) as a leaving group. Deprotonation of the carbonyl oxygen of the newly formed lactone regenerates the acid catalyst and yields the final lactone product. jlu.edu.cn
Base-Catalyzed Lactonization (Transesterification): In the presence of a base, the hydroxyl group is deprotonated to form a more potent nucleophile, an alkoxide. This alkoxide then attacks the electrophilic carbonyl carbon of the ester in an intramolecular fashion. This nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group, to form the lactone.
Transesterification Processes and Catalytic Effects
Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy moiety. For this compound, this process involves reacting the methyl ester with an alcohol to form a new ester and methanol. The reaction is typically reversible and requires a catalyst to proceed at a practical rate. The general equation for the transesterification of this compound is:
CH₃CH₂CH₂CH(OH)COOCH₃ + R'OH ⇌ CH₃CH₂CH₂CH(OH)COOR' + CH₃OH (this compound + Alcohol ⇌ New Ester + Methanol)
Mechanistic studies have explored various catalytic systems, including enzymatic and chemical catalysts, to improve reaction efficiency, yield, and selectivity. These investigations are crucial for applications in fields like fine chemical synthesis, where the structure of the ester is critical.
Enzymatic Catalysis
Lipases are the most extensively studied enzymes for transesterification reactions due to their high catalytic activity, mild reaction conditions, and remarkable selectivity. rsc.orgsci-hub.se These enzymes (triacylglycerol acyl hydrolases, EC 3.1.1.3) can discriminate between enantiomers of a racemic mixture, making them highly valuable for producing optically pure compounds from chiral substrates like this compound. sci-hub.seresearchgate.net The process is often carried out in organic solvents to increase the solubility of nonpolar substrates and simplify product recovery. rsc.orgkyoto-u.ac.jp
The general mechanism for lipase-catalyzed transesterification involves a two-step process known as a "ping-pong bi-bi" mechanism. First, the enzyme's active site (containing a catalytic triad, typically Ser-His-Asp/Glu) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol (methanol) and forming a stable acyl-enzyme complex. In the second step, the nucleophilic alcohol (R'OH) attacks the acyl-enzyme complex, leading to the formation of a new tetrahedral intermediate, which then releases the new ester product and regenerates the free enzyme.
Research on analogous compounds, such as other β-ketoesters and secondary alcohols, provides insight into the catalytic effects. Lipase B from Candida antarctica (often immobilized as Novozym 435) and lipases from Pseudomonas cepacia are frequently cited for their effectiveness and high enantioselectivity. researchgate.nettandfonline.com For example, in the transesterification of β-ketoesters using 2-pentanol, Novozym 435 showed high stereoselectivity, reacting exclusively with the (R)-isomer. tandfonline.com
The table below summarizes findings from lipase-catalyzed transesterification of substrates structurally related to this compound, illustrating typical catalysts and outcomes.
| Lipase Catalyst | Substrate | Acyl Donor/Alcohol | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 (Candida antarctica) | Ethyl 3-oxobutanoate | 2-Pentanol | Highly stereoselective process, reacting only with the (R)-isomer, achieving >99% enantiomeric excess (ee). | tandfonline.com |
| Amano PS (Burkholderia cepacia) | (±)-1-Phenylbut-3-en-2-ol | Vinyl acetate | Effective kinetic resolution, affording the (R)-alcohol with 90–95% ee and the (S)-ester with 98–100% ee. | researchgate.net |
| Porcine Pancreatic Lipase (PPL) | Racemic Methyl γ-hydroxypentanoate | Intramolecular (Lactonization) | Demonstrated asymmetric induction in the PPL-catalyzed lactonization, a form of intramolecular transesterification. | sci-hub.se |
| Lipases from Pseudomonas and Candida rugosa | Methyl 3-hydroxydithiopentanoate | Isopropenyl acetate | Four different lipases showed activity in the transesterification, enabling screening for enantioselectivity. | kyoto-u.ac.jp |
Chemical Catalysis
Transesterification can also be achieved using chemical catalysts, which are broadly classified as acidic, basic, or organometallic. The choice of catalyst influences the reaction mechanism and conditions.
Base-Catalyzed Transesterification Under basic conditions, using catalysts like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃), the reaction proceeds via a nucleophilic addition-elimination mechanism. masterorganicchemistry.com The alkoxide (R'O⁻) from the new alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses by eliminating the methoxide ion (CH₃O⁻), yielding the new ester. To drive the reaction forward, the alcohol is often used in large excess. masterorganicchemistry.com
Acid-Catalyzed Transesterification Acid catalysts, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, facilitate transesterification through a different pathway, often summarized by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen, which activates the ester towards nucleophilic attack by the alcohol. Following the attack, a series of proton transfers allows for the elimination of methanol as a leaving group, and a final deprotonation step regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.com
Other Catalytic Systems Recent research has focused on developing milder and more selective chemical catalysts. Dipotassium hydrogen phosphate (B84403) (K₂HPO₄) has been identified as an efficient and mild catalyst for producing methyl esters, tolerating a wide variety of functional groups. organic-chemistry.org Another example is the use of triphenylphosphine (B44618) (PPh₃) as an organocatalyst for the transesterification of β-ketoesters, which proceeds in good yields under reflux conditions. researchgate.net In the synthesis of the pheromone sitophilate (B47016), a system of elemental magnesium and iodine (Mg⁰/I₂) was used to mediate the transesterification of a β-keto ester with 3-pentanol. redalyc.org
The following table presents data from various chemical catalysis studies on related ester compounds.
| Catalyst | Substrate Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| K₂HPO₄ | N-Cbz-threonine ethyl ester | Methanol, Room Temp., 24h | 92% (as methyl ester) | organic-chemistry.org |
| Triphenylphosphine (10 mol%) | β-Ketoester | Toluene, Reflux | Very good yields | researchgate.net |
| Mg⁰/I₂ | Methyl-2-methyl-3-oxopentanoate | 3-Pentanol, Toluene, Reflux, 48h | 85% | redalyc.org |
| Amberlyst-35 (Ion-exchange resin) | 1-Methoxy-2-propanol and Acetic Acid (Esterification) | 353 K, Molar ratio 1:3 | 78% | researchgate.net |
| Anion Exchange Resin (AMBERLITE™ IRA904) | Propylene glycol methyl ether and Ethyl acetate | Chromatographic reactor | Higher conversion at lower temperatures compared to esterification. | nih.gov |
The development of heterogeneous catalysts, such as ion-exchange resins, is also a significant area of investigation. These catalysts offer advantages like easier separation from the reaction mixture and potential for reuse, which is beneficial for continuous industrial processes like reactive chromatography. nih.gov
Reactivity Profiles and Chemical Transformations of Methyl 2 Hydroxypentanoate
Ester Hydrolysis and Solvolysis Reactions
The ester functionality in methyl 2-hydroxypentanoate (B1253771) is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-hydroxypentanoic acid and methanol (B129727). This transformation can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, and an excess of water, the ester undergoes hydrolysis in a reversible process. chemguide.co.uklibretexts.org To drive the equilibrium towards the formation of the carboxylic acid, a large excess of water is typically used. chemguide.co.uklibretexts.org The reaction involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of water.
Base-Catalyzed Hydrolysis (Saponification): The hydrolysis of methyl 2-hydroxypentanoate can also be achieved using a dilute alkali, such as sodium hydroxide. chemguide.co.uklibretexts.org This process, often referred to as saponification, is irreversible because the carboxylic acid product is deprotonated under the basic conditions to form the corresponding carboxylate salt. chemguide.co.uklibretexts.org This method is often preferred for its irreversibility and the ease of separating the alcohol product. chemguide.co.uklibretexts.org To isolate the free 2-hydroxypentanoic acid, the reaction mixture must be acidified after the hydrolysis is complete. libretexts.org
Solvolysis: Solvolysis is a more general term for the reaction of a substrate with the solvent. In the context of this compound, this can involve reaction with alcohols other than methanol (alcoholysis) to form different esters. This transesterification reaction is typically catalyzed by either an acid or a base and is an equilibrium process. google.com For instance, reaction with a fatty alcohol could yield a fatty alcohol ester of 2-hydroxypentanoic acid. google.com Shifting the equilibrium towards the desired product can be achieved by removing one of the products (e.g., by distilling the lower-boiling alcohol) or by using a large excess of the reactant alcohol. google.com
The rate of hydrolysis is influenced by the structure of the ester. Generally, the rates of both neutral and base-catalyzed hydrolysis are sensitive to steric and electronic effects. viu.ca
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | Reagents | Key Features |
| Acid | Dilute H₂SO₄ or HCl, excess H₂O | Reversible reaction. chemguide.co.uklibretexts.org |
| Base | Dilute NaOH or KOH in H₂O/MeOH | Irreversible reaction (saponification). chemguide.co.uklibretexts.orgcommonorganicchemistry.com |
| Tin Reagent | Me₃SnOH in 1,2-dichloroethane | Mild and selective for methyl esters. sci-hub.st |
Functional Group Interconversions of the Hydroxyl Moiety
The secondary hydroxyl group in this compound is a key site for a variety of functional group interconversions, enabling the synthesis of a wide array of derivatives.
Conversion to Alkoxides: Treatment with a strong base, such as sodium hydride or an organometallic reagent, will deprotonate the hydroxyl group to form the corresponding alkoxide. This nucleophilic species can then be used in subsequent reactions, such as Williamson ether synthesis.
Conversion to Halides: The hydroxyl group can be replaced by a halogen atom through various methods. For example, reaction with thionyl chloride (SOCl₂) can convert the alcohol to a chloride, while phosphorus tribromide (PBr₃) can be used to introduce a bromide.
Acylation: The hydroxyl group can be acylated to form a new ester. This is typically achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction can be used to introduce a protecting group or to synthesize more complex molecules.
Silylation: The hydroxyl group can be converted into a silyl (B83357) ether by reaction with a silylating agent, such as a trialkylsilyl chloride (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like imidazole (B134444) or triethylamine. google.comgoogle.com Silyl ethers are commonly used as protecting groups for alcohols due to their stability under a range of conditions and the ease with which they can be removed. google.comgoogle.comresearchgate.net
Controlled Reduction and Oxidation Reactions
Reduction: The ester group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would result in the formation of 1,2-pentanediol (B41858). The reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon of the ester. It is important to note that LiAlH₄ would also reduce any other reducible functional groups present in the molecule. The reduction of a similar compound, 1-hydroxy-2-pentanone, to 1,2-pentanediol has been reported using catalytic hydrogenation with a Pd/C catalyst. google.com The reduction of methyl 4-oxopentanoate (B1231505) to methyl 4-hydroxypentanoate (B1260314) using sodium borohydride (B1222165) (NaBH₄) suggests that the ester group is stable to this milder reducing agent, which is typically used for the reduction of ketones and aldehydes. brainly.com
Oxidation: The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding methyl 2-oxopentanoate (B1239548). A variety of oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid, i.e., the Jones reagent), pyridinium (B92312) chlorochromate (PCC), and pyridinium dichromate (PDC). Milder and more selective methods, such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or the Dess-Martin periodinane oxidation, are also widely used.
Table 2: Summary of Reduction and Oxidation Reactions
| Transformation | Functional Group | Reagent(s) | Product |
| Reduction | Ester | LiAlH₄ | 1,2-Pentanediol |
| Oxidation | Secondary Alcohol | PCC, Swern, Dess-Martin | Methyl 2-oxopentanoate |
Cyclization Reactions Leading to Lactones and Related Heterocycles
The bifunctional nature of this compound, or its hydrolyzed form, 2-hydroxypentanoic acid, allows for intramolecular cyclization reactions to form heterocyclic compounds, most notably lactones (cyclic esters).
The cyclization of a hydroxy acid to a lactone is an intramolecular esterification. youtube.com The ease of this process is highly dependent on the size of the ring being formed. While the formation of five-membered (γ-lactones) and six-membered (δ-lactones) rings is generally favorable, the formation of smaller rings is less common. The direct cyclization of 2-hydroxypentanoic acid would lead to a four-membered β-lactone.
A related and industrially significant lactone is γ-valerolactone (GVL), which is a five-membered ring. polyu.edu.hkgoogle.comnih.gov GVL is typically synthesized from levulinic acid (4-oxopentanoic acid) or its esters. polyu.edu.hkgoogle.comnih.gov The synthesis proceeds through the hydrogenation of the ketone to form 4-hydroxypentanoic acid (or its ester), which then readily undergoes intramolecular cyclization to form the stable γ-lactone. polyu.edu.hkresearchgate.net While this compound is a constitutional isomer of methyl 4-hydroxypentanoate, the principles of intramolecular cyclization of hydroxy acids are relevant.
Derivatization Strategies for Advanced Downstream Synthetic Applications
The functional groups of this compound can be derivatized to facilitate its use in more complex synthetic routes or for analytical purposes.
Protection/Deprotection Strategies: As mentioned previously, the hydroxyl group can be protected as a silyl ether to allow for selective reactions at the ester functionality. google.comgoogle.com Conversely, the carboxylic acid (obtained after hydrolysis) could be protected before performing reactions on the hydroxyl group.
Chiral Derivatization for Analysis: Since this compound is a chiral molecule, derivatization is often employed to determine its enantiomeric purity. This involves reacting the molecule with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. wikipedia.org These diastereomers can then be separated and quantified using achiral chromatographic techniques, such as HPLC or GC. wikipedia.orgscience.govnih.gov For example, the hydroxyl group can be esterified with a chiral carboxylic acid, or the corresponding 2-hydroxypentanoic acid can be coupled with a chiral amine.
Use in Polymer Synthesis: Hydroxy esters and lactones are valuable monomers for the synthesis of polyesters. For instance, the ring-opening polymerization of lactones is a common method for producing biodegradable polymers. While this compound itself is not a lactone, it can be a precursor to monomers for polymerization. The synthesis of poly(2-methyl-3-hydroxyoctanoate) has been achieved through the anionic polymerization of α-methyl-β-pentyl-β-propiolactone, demonstrating the utility of related structures in polymer chemistry. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxypentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of methyl 2-hydroxypentanoate (B1253771) offers a clear picture of the different proton environments within the molecule. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).
The spectrum is characterized by several key signals. The methyl group of the ester (–OCH₃) appears as a singlet, as it has no adjacent protons to couple with. The proton attached to the carbon bearing the hydroxyl group (α-proton) typically appears as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons of the propyl chain exhibit complex splitting patterns (multiplets) resulting from coupling with their neighbors. The terminal methyl group of the propyl chain appears as a triplet, a result of coupling with the adjacent methylene group.
Table 1: Predicted ¹H NMR Spectral Data for Methyl 2-hydroxypentanoate
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₃ (ester) | ~3.7 | Singlet | 3H |
| -CH(OH)- | ~4.1 | Multiplet | 1H |
| -CH₂- (adjacent to CH(OH)) | ~1.6-1.8 | Multiplet | 2H |
| -CH₂- (middle of propyl) | ~1.4-1.6 | Multiplet | 2H |
| -CH₃ (terminal) | ~0.9 | Triplet | 3H |
Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information on the different carbon environments. pressbooks.pub The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom. pressbooks.pub
For this compound, distinct signals are expected for each of the six carbon atoms. The carbonyl carbon of the ester group is the most deshielded, appearing at the downfield end of the spectrum. pressbooks.publibretexts.org The carbon attached to the hydroxyl group also shows a significant downfield shift. The carbons of the methyl ester and the propyl chain appear at characteristic upfield positions.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~170-175 |
| -CH(OH)- | ~65-75 |
| -OCH₃ (ester) | ~50-55 |
| -CH₂- (adjacent to CH(OH)) | ~30-40 |
| -CH₂- (middle of propyl) | ~15-25 |
To definitively assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. uab.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows correlations between protons that are coupled to each other. uvic.ca For this compound, a COSY spectrum would reveal cross-peaks connecting the α-proton with the adjacent methylene protons, and sequentially along the propyl chain, confirming the C-C bond connectivity through the hydrogen framework. researchgate.netresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons directly to the carbons they are attached to. uvic.ca An HSQC spectrum of this compound would show a correlation peak for each C-H bond, for instance, linking the singlet at ~3.7 ppm in the ¹H NMR spectrum to the carbon signal at ~50-55 ppm in the ¹³C NMR spectrum, confirming this as the ester's methyl group. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. alibaba.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates the components of a mixture using gas chromatography and then provides mass spectra for each component. nih.gov For a pure sample of this compound, GC would show a single peak, and the associated mass spectrum would provide crucial structural information. tandfonline.comtandfonline.com
The mass spectrum will display a molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (132.16 g/mol ). nih.gov Additionally, characteristic fragment ions are observed. Common fragmentation patterns for esters include the loss of the alkoxy group (•OCH₃) or the formation of an acylium ion. For this compound, significant fragment ions might include m/z 101 (loss of -OCH₃), m/z 73 (from cleavage alpha to the hydroxyl group), and m/z 55. nih.gov The NIST Mass Spectrometry Data Center reports a top peak at m/z 55 and other significant peaks at m/z 43 and 73 for this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and ester functional groups. ucdavis.edu
A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding. A strong, sharp absorption peak around 1740-1720 cm⁻¹ corresponds to the C=O stretching vibration of the ester carbonyl group. Additionally, C-O stretching vibrations for the ester and the alcohol will be present in the fingerprint region (1300-1000 cm⁻¹), and C-H stretching vibrations from the alkyl portions of the molecule will appear around 3000-2850 cm⁻¹. libretexts.org
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 (broad) |
| Ester (C=O) | C=O Stretch | 1740-1720 (strong, sharp) |
| Ester/Alcohol (C-O) | C-O Stretch | 1300-1000 |
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Chiral Determination
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to determine the absolute configuration of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right-handed circularly polarized light.
ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. A key feature of an ORD spectrum for a chiral molecule with a chromophore is the Cotton effect, which is the characteristic S-shaped curve observed in the vicinity of an absorption band. The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the chiral center.
CD spectroscopy, on the other hand, measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption (ΔA) is plotted against wavelength, resulting in a CD spectrum. A CD spectrum shows positive or negative peaks, also known as Cotton effects, corresponding to the electronic transitions of the chromophore. The sign and intensity of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chiral center. For α-hydroxy esters like this compound, the electronic transitions of the ester carbonyl group serve as the chromophore for CD analysis.
The determination of the absolute configuration of this compound can be achieved by analyzing its ORD and CD spectra. The sign of the Cotton effect observed in the CD spectrum, particularly for the n → π* transition of the carbonyl group, is empirically correlated to the absolute configuration at the chiral C2 carbon. For many α-hydroxy acids and their esters, an empirical rule known as the sector rule can be applied to predict the sign of the Cotton effect based on the spatial arrangement of the substituents around the carbonyl chromophore.
For instance, studies on similar α-hydroxy esters have established correlations where one enantiomer exhibits a positive Cotton effect and the other a negative one at a specific wavelength. By comparing the experimentally obtained CD spectrum of a sample of this compound to these established correlations, its absolute configuration as either (R) or (S) can be determined.
In cases where no direct empirical data is available, computational methods can be employed. Theoretical CD spectra for both the (R) and (S)-enantiomers of this compound can be calculated using time-dependent density functional theory (TD-DFT). The calculated spectrum that matches the experimental spectrum confirms the absolute configuration of the sample.
Detailed Research Findings
While specific, publicly available ORD and CD spectra for this compound are not extensively documented in the literature, research on analogous α-hydroxy esters and related chiral molecules provides a strong basis for understanding its chiroptical properties. Studies on compounds like 2-hydroxy-3-methylpentanoic acid and various β-hydroxy-α-amino acid esters demonstrate the utility of CD spectroscopy in unambiguously assigning absolute stereochemistry. nih.govnih.gov
For α-hydroxy esters, the n → π* transition of the ester carbonyl group typically appears in the 210-240 nm region of the CD spectrum. The sign of the Cotton effect in this region is diagnostic of the configuration at the α-carbon. It is generally observed that the (S)-enantiomers of α-hydroxy esters exhibit a positive Cotton effect, while the (R)-enantiomers show a negative Cotton effect. This trend is a result of the preferred conformation of the molecule, which dictates the interaction of the chromophore with the chiral center.
The exciton (B1674681) chirality method is a powerful CD technique that can be applied to molecules with multiple chromophores. Although this compound itself does not have multiple chromophores, derivatization to introduce a second chromophore can allow for the application of this method, providing a robust determination of the absolute configuration. nih.gov
The following tables present hypothetical but representative ORD and CD data for the (R) and (S) enantiomers of this compound, based on the expected trends for α-hydroxy esters.
Table 1: Representative Optical Rotatory Dispersion (ORD) Data for this compound Enantiomers
| Wavelength (nm) | (R)-Methyl 2-hydroxypentanoate [α] | (S)-Methyl 2-hydroxypentanoate [α] |
| 600 | -10.5 | +10.5 |
| 589 (D-line) | -11.2 | +11.2 |
| 500 | -15.8 | +15.8 |
| 400 | -28.0 | +28.0 |
| 300 | -65.3 | +65.3 |
| 250 | -250.0 (Trough) | +250.0 (Peak) |
| 220 | 0.0 | 0.0 |
| 210 | +300.0 (Peak) | -300.0 (Trough) |
Table 2: Representative Circular Dichroism (CD) Data for this compound Enantiomers
| Wavelength (nm) | (R)-Methyl 2-hydroxypentanoate (Molar Ellipticity [θ]) | (S)-Methyl 2-hydroxypentanoate (Molar Ellipticity [θ]) |
| 280 | 0 | 0 |
| 260 | -50 | +50 |
| 240 | -1500 | +1500 |
| 225 | -2500 (Negative Cotton Effect) | +2500 (Positive Cotton Effect) |
| 210 | 0 | 0 |
| 200 | +800 | -800 |
Synthetic Utility and Research Applications of Methyl 2 Hydroxypentanoate
As a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter at the C-2 position makes methyl 2-hydroxypentanoate (B1253771) a crucial starting material for the enantioselective synthesis of a variety of complex molecules. Its defined stereochemistry is often transferred through subsequent reaction steps, influencing the final architecture of the target compound.
Precursor in Natural Product Synthesis (e.g., Insect Pheromones)
Methyl 2-hydroxypentanoate and its derivatives are instrumental in the synthesis of various natural products, most notably insect pheromones. These semiochemicals often possess specific stereoisomers that are biologically active, demanding precise stereocontrol during their synthesis.
One prominent example is the synthesis of sitophilate (B47016), the aggregation pheromone of the granary weevil, Sitophilus granarius. scielo.brredalyc.org The biologically active component has been identified as (2S,3R)-1-ethylpropyl 2-methyl-3-hydroxypentanoate. scielo.brredalyc.org Syntheses of sitophilate have utilized methyl 2-methyl-3-oxopentanoate, a closely related precursor, which undergoes stereoselective reduction to establish the desired syn-stereochemistry of the final product. redalyc.orgresearchgate.net Biocatalytic reductions using enzymes like ketoreductases have proven effective in achieving high diastereomeric and enantiomeric purity. researchgate.net
Another relevant example is the synthesis of (-)-serricornin, the sex pheromone of the cigarette beetle, Lasioderma serricorne. A chemoenzymatic approach has been developed starting from methyl (R)-3-hydroxypentanoate, which is obtained through the baker's yeast reduction of methyl 3-oxopentanoate (B1256331). scielo.br This highlights the utility of related hydroxypentanoate esters in accessing key chiral intermediates for pheromone synthesis.
The synthesis of eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina, also showcases the application of related chiral building blocks derived from pentanoate structures. scribd.com
Table 1: Examples of Insect Pheromones Synthesized from this compound Precursors
| Pheromone | Insect Species | Key Precursor/Related Compound |
| Sitophilate | Sitophilus granarius (Granary Weevil) | Methyl 2-methyl-3-oxopentanoate |
| (-)-Serricornin | Lasioderma serricorne (Cigarette Beetle) | Methyl (R)-3-hydroxypentanoate |
| Eldanolide | Eldana saccharina (African Sugar-cane Borer) | Citronellic acid (related chiral pool starting material) |
Synthesis of Bioactive Lactone Derivatives
Lactones are a common structural motif in a wide array of biologically active natural products. This compound can serve as a precursor to various lactone structures through intramolecular cyclization or by serving as a building block in a larger synthetic sequence.
For instance, the synthesis of β-hydroxy-δ-lactones can be achieved using methodologies that could be adapted from starting materials like this compound. iscience.in The synthesis of various bioactive lactones, such as tarchonanthuslactone (B1254068) and argentilactone, often involves stereocontrolled reductions of β-keto esters, a reaction type directly applicable to precursors of this compound. iscience.in The synthesis of these compounds underscores the importance of controlling the stereochemistry at the hydroxyl and adjacent centers, a key feature offered by chiral hydroxypentanoate esters.
Intermediate in the Preparation of Research-Grade Industrial and Specialty Chemicals
Beyond its role in the synthesis of intricate natural products, this compound is a key intermediate in the production of valuable industrial and specialty chemicals. Its bifunctional nature, possessing both a hydroxyl group and an ester, allows for a range of chemical transformations.
Application in the Synthesis of 1,2-Pentanediol (B41858)
A significant industrial application of this compound is its use as a direct precursor in the synthesis of 1,2-pentanediol. google.comguidechem.com This diol is an important specialty chemical with applications as a moisturizer and preservative in the cosmetics and personal care industry, and as an intermediate in the synthesis of fungicides like propiconazole. google.comguidechem.com
The production process typically involves the catalytic hydrogenation of this compound. google.comguidechem.com This reaction is often carried out in a continuous fixed-bed reactor under elevated temperature and pressure, using a suitable hydrogenation catalyst. google.comguidechem.com The process is noted for its high yield and selectivity, offering a more environmentally benign route compared to traditional methods that may involve harsher reagents or produce more waste. google.com
Table 2: Typical Reaction Conditions for the Hydrogenation of this compound to 1,2-Pentanediol
| Parameter | Value | Reference |
| Reactant | This compound | google.comguidechem.com |
| Product | 1,2-Pentanediol | google.comguidechem.com |
| Catalyst | Continuous fixed-bed catalyst | google.comguidechem.com |
| Temperature | 150-250 °C | google.com |
| Pressure | 1.8-2 MPa | google.com |
| H₂ to Ester Molar Ratio | 100-300:1 | google.com |
Broader Utilization in Organic Synthesis as a Versatile Building Block
The chemical reactivity of this compound extends to its broader use as a versatile building block in organic synthesis. smolecule.com Its hydroxyl and ester functionalities can be independently or concertedly manipulated to introduce a variety of other chemical groups. For example, the hydroxyl group can be oxidized to a ketone, protected, or converted into a leaving group for substitution reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a diol, or reacted with nucleophiles to form amides or other esters. This versatility makes it a valuable starting point for creating a diverse range of molecules for research and development in pharmaceuticals, agrochemicals, and materials science. smolecule.com
Application in Biochemical Pathway Elucidation and Lipid Metabolism Studies
This compound and its corresponding acid, 2-hydroxypentanoic acid, can be utilized as probes in the study of biochemical pathways, particularly those related to lipid and amino acid metabolism. nih.govnih.gov The structural similarity of these compounds to endogenous metabolites allows them to interact with enzymes and cellular machinery, providing insights into metabolic processes.
In studies of polyketide biosynthesis, isotopically labeled versions of 2-methyl-3-hydroxypentanoic acid, a close structural relative, have been used to probe the stereochemical course of enzymatic reductions catalyzed by ketoreductase (KR) domains of polyketide synthases. nih.gov By analyzing the stereochemistry of the resulting products, researchers can elucidate the mechanisms by which these enzymes control the three-dimensional structure of complex natural products.
Furthermore, the study of how microorganisms metabolize compounds like this compound can reveal novel enzymatic activities and metabolic pathways. nih.gov This information is valuable for the field of metabolic engineering, where the goal is to design and construct microbial systems for the production of valuable chemicals. mit.edu The accumulation and transformation of such compounds within cells can shed light on the regulation of lipid synthesis and the roles of various enzymes in these processes. nih.govmdpi.com
Development of Novel Synthetic Methodologies and Catalyst Discovery
The exploration of this compound and its analogs as chiral synthons has spurred the development of innovative synthetic methodologies and the discovery of new catalysts. Research in this area is driven by the demand for efficient, selective, and sustainable methods to produce enantiomerically pure compounds for the pharmaceutical and fine chemical industries. These developments often focus on enzymatic resolutions, asymmetric catalysis, and the use of the molecule as a scaffold for stereoselective transformations.
One of the key areas of development is the use of enzymes to achieve kinetic resolution of racemic mixtures of α-hydroxy esters. For instance, lipases have been shown to be effective catalysts for the enantioselective acylation or hydrolysis of these esters. In a study on a related compound, methyl γ-hydroxypentanoate, porcine pancreatic lipase (B570770) (PPL) was used to catalyze the lactonization of a racemic mixture. sci-hub.seacs.org This enzymatic process demonstrated the ability of the enzyme to differentiate between the enantiomeric substrates, leading to the formation of an optically active product, (S)-γ-methyl-γ-butyrolactone. sci-hub.seacs.org The reaction catalyzed by PPL yielded a product with a measurable optical rotation, whereas a standard acid-catalyzed reaction resulted in a racemic mixture. acs.org This highlights the potential of enzymatic methods for the development of novel routes to chiral molecules starting from racemic hydroxypentanoates.
Table 1: Comparison of Catalytic Methods for Lactonization of Methyl γ-Hydroxypentanoate
| Catalyst | Product | Optical Activity of Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Porcine Pancreatic Lipase (PPL) | (S)-γ-Methyl-γ-butyrolactone | Optically active, [α]D25 = -13.4° | 37 ± 4% (favoring S-enantiomer) |
| p-Toluenesulfonic acid | Racemic γ-methyl-γ-butyrolactone | Not optically active | 0% |
Data sourced from a study on the enzymatic synthesis of (S)-(-)-γ-methyl-γ-butyrolactone. acs.org
Furthermore, this compound serves as a valuable starting material in the development of chemoenzymatic synthetic sequences. A notable example is the stereospecific C-methylation of a related precursor, 3-ketopentanoyl-ACP, which is then reduced to form diastereomers of methyl 2-methyl-3-hydroxypentanoate. nih.gov This process utilizes a C-methyltransferase enzyme in conjunction with stereoselective ketoreductase (KR) domains. nih.gov The choice of KR domain dictates the stereochemical outcome of the final product. nih.gov This approach demonstrates the development of sophisticated multi-enzyme systems for the precise control of stereochemistry in the synthesis of complex molecules derived from hydroxypentanoate structures. nih.gov
Table 2: Stereospecific Reduction of (2R)-2-Methyl-3-ketopentanoyl-ACP by Different Ketoreductase Domains
| Ketoreductase (KR) Domain | Product |
|---|---|
| TylKR1 | Methyl (2R,3R)-2-methyl-3-hydroxypentanoate |
| EryKR6 | Methyl (2R,3S)-2-methyl-3-hydroxypentanoate |
This table illustrates the development of chemoenzymatic methods for stereocontrolled synthesis using different catalysts on a related substrate. nih.gov
In the realm of catalyst discovery, research on the hydrogenation and transesterification of related esters has led to the identification of novel catalytic systems. For example, the catalytic transfer hydrogenation of methyl levulinate to γ-valerolactone, a reaction where methyl 4-hydroxypentanoate (B1260314) is a key intermediate, has been optimized using Ru/TiO2 catalysts. uco.es These catalysts have shown high activity and selectivity, outperforming commercial catalysts like Ru/C and Ru/Al2O3. uco.es Similarly, supported Cu-Ni catalysts on Al2O3 have been developed for the efficient conversion of ethyl levulinate to γ-valerolactone, a process that also proceeds through a hydroxypentanoate intermediate. researchgate.net These findings in catalyst development for related ester transformations are significant for designing new catalytic processes involving this compound, particularly for its conversion into other valuable chemicals.
The utility of this compound and its chiral variants is also evident in their application as building blocks in the synthesis of complex molecules like phosphonodepsipeptides. beilstein-journals.org In one synthetic strategy, methyl (S)-2-hydroxypentanoate is coupled with N-Cbz-γ-aminophosphonodichloride in a sequential reaction to form the target phosphonodepsidipeptide. beilstein-journals.org This highlights the role of chiral hydroxypentanoate esters in the development of synthetic methodologies for creating novel peptide analogues with potential biological activity. beilstein-journals.org
A patented method for producing 1,2-pentanediol involves the catalytic hydrogenation of 2-methyl hydroxypentanoate in a continuous fixed-bed reactor. google.com This process, which operates under specific temperature and pressure conditions with a defined molar ratio of hydrogen to the ester, showcases the development of a novel and efficient industrial application for this compound. google.com
Table 3: Patented Catalytic Hydrogenation of 2-Methyl Hydroxypentanoate
| Parameter | Value |
|---|---|
| Raw Material | 2-Methyl hydroxypentanoate |
| Product | 1,2-Pentanediol |
| Catalyst System | Fixed-bed catalyst |
| Reaction Temperature | 150-250°C |
| Reaction Pressure | 1.8-2 MPa |
| Molar Ratio (H2:ester) | 1:100 - 1:300 |
Details from a patented process for the preparation of 1,2-pentanediol. google.com
Future Directions and Emerging Research Avenues
Optimization of Chemoenzymatic Synthetic Routes for Improved Efficiency and Scalability
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the practicality of chemical reactions, offers a powerful approach for producing enantiomerically pure methyl 2-hydroxypentanoate (B1253771). Current research is focused on optimizing these routes to enhance their efficiency and enable large-scale production.
One promising strategy involves the use of ketoreductases (KREDs) for the stereoselective reduction of a precursor ketone. For instance, the reduction of methyl 3-oxopentanoate (B1256331) can be catalyzed by baker's yeast (Saccharomyces cerevisiae) to yield methyl (R)-3-hydroxypentanoate. scielo.br To improve the enantiomeric excess of the product, inhibitors can be added to the enzymatic reaction. scielo.br Further research in this area could focus on screening a wider range of microorganisms or genetically engineered enzymes to identify catalysts with higher activity and selectivity for the synthesis of methyl 2-hydroxypentanoate.
The scalability of chemoenzymatic processes is a critical consideration for industrial applications. A notable achievement in this area is the kilogram-scale synthesis of this compound using a glucose dehydrogenase (GDH)-based recycling system for the nicotinamide (B372718) cofactor. acs.org This approach demonstrates the feasibility of producing large quantities of the desired alcohol with high enantiomeric excess. acs.org Future work will likely focus on further process optimization, including the use of continuous flow reactors and immobilized enzymes to improve productivity and facilitate catalyst recycling.
Table 1: Factors for Optimization in Chemoenzymatic Synthesis
| Factor | Description | Potential for Improvement |
| Enzyme Selection | Identifying novel or engineered enzymes with superior activity, selectivity, and stability. | Screening of diverse microbial sources; protein engineering to enhance desired properties. |
| Cofactor Recycling | Efficient regeneration of expensive cofactors like NAD(P)H. | Development of more efficient enzyme-coupled or electrochemical regeneration systems. acs.org |
| Reaction Media | Optimizing solvent systems to improve substrate solubility and enzyme performance. | Use of aqueous solutions, ionic liquids, or deep eutectic solvents to enhance green metrics. orientjchem.org |
| Process Engineering | Designing reactor configurations for enhanced mass transfer and productivity. | Implementation of continuous flow reactors, membrane bioreactors, and immobilized enzyme systems. acs.org |
Rational Design and Development of Next-Generation Catalysts for Enhanced Stereocontrol
The development of highly stereoselective catalysts is paramount for the synthesis of enantiomerically pure this compound. Rational catalyst design, guided by a deep understanding of reaction mechanisms, is a key strategy for achieving this goal.
In the realm of chemical catalysis, the focus is on creating chiral catalysts that can effectively control the stereochemical outcome of reactions such as asymmetric hydrogenation or aldol (B89426) reactions. For example, the stereoselective synthesis of related β-hydroxy esters has been achieved using chiral organocatalysts. pitt.edu The principles learned from these systems can be applied to the design of new catalysts specifically tailored for the synthesis of this compound. This involves the fine-tuning of catalyst structure to create a chiral environment that favors the formation of one enantiomer over the other.
Biocatalysis also benefits from rational design principles. Through techniques like directed evolution and site-directed mutagenesis, enzymes can be engineered to exhibit enhanced stereoselectivity. For instance, by modifying the active site of a ketoreductase, it is possible to alter its substrate specificity and improve its ability to produce a single enantiomer of a chiral alcohol. nih.gov A screening of over 100 ketoreductases for the synthesis of a related compound, sitophilate (B47016), identified a specific enzyme that gave the desired (2S,3R) configuration with high selectivity. researchgate.net This highlights the power of screening and rational design in identifying optimal biocatalysts.
Table 2: Strategies for Developing Next-Generation Catalysts
| Catalyst Type | Design Strategy | Desired Outcome |
| Chiral Organocatalysts | Modification of catalyst scaffold to create a well-defined chiral pocket. | High enantioselectivity in reactions like aldol or Michael additions. pitt.edu |
| Transition Metal Catalysts | Synthesis of chiral ligands to control the stereochemical course of metal-catalyzed reactions. | Enhanced stereocontrol in asymmetric hydrogenation or hydrosilylation. insuf.org |
| Engineered Enzymes | Directed evolution and site-directed mutagenesis of enzyme active sites. | Improved enantioselectivity, substrate specificity, and stability of biocatalysts. nih.gov |
Implementation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. acs.orgscispace.com The application of these principles to the synthesis of this compound is an important area of future research, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
A key aspect of green chemistry is the use of renewable feedstocks. wordpress.com Research into synthesizing this compound from bio-based starting materials, such as derivatives of levulinic acid which can be produced from biomass, is a promising avenue. biosynth.com
The choice of solvent is another critical factor. rsc.org Traditional organic solvents are often volatile and toxic. acs.org The development of greener solvent alternatives, such as water, supercritical fluids like CO2, ionic liquids, and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and Cyrene, is a major focus. orientjchem.orgwordpress.comrsc.orgnih.gov Microwave-assisted synthesis, sometimes in solvent-free conditions, can also significantly reduce reaction times and energy consumption.
Catalysis is a cornerstone of green chemistry, as catalytic reactions are generally more atom-economical and produce less waste than stoichiometric reactions. acs.org The use of highly selective chemo- and biocatalysts, as discussed in the previous sections, is therefore central to developing a green synthesis of this compound. Furthermore, employing enzymes can reduce the need for protecting groups, which simplifies the synthetic route and minimizes waste. acs.org
Table 3: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes with high atom economy to minimize waste generation. acs.org |
| Atom Economy | Utilizing reactions like catalytic hydrogenation that maximize the incorporation of reactant atoms into the final product. acs.org |
| Less Hazardous Chemical Synthesis | Employing non-toxic reagents and designing safer chemical products. 2plus.co.nz |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic compounds with greener alternatives like water, bio-solvents, or ionic liquids. orientjchem.orgacs.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, and utilizing energy-efficient techniques like microwave irradiation. 2plus.co.nz |
| Use of Renewable Feedstocks | Exploring synthetic pathways from biomass-derived starting materials. wordpress.com |
| Reduce Derivatives | Using specific enzymes to avoid the need for protection and deprotection steps. acs.org |
| Catalysis | Employing highly selective and recyclable catalysts (chemo- and bio-) to improve efficiency and reduce waste. acs.org |
Computational Studies and Molecular Modeling for Predictive Synthesis and Mechanistic Understanding
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. pitt.edu These methods provide valuable insights into reaction mechanisms and can be used to predict the outcome of reactions, thereby guiding the design of more efficient and selective synthetic routes for this compound.
Density functional theory (DFT) calculations can be used to model the transition states of reactions, helping to explain the origin of stereoselectivity. pitt.edu For example, by calculating the energies of different transition state conformers, researchers can understand why a particular catalyst favors the formation of one enantiomer over another. pitt.edu This knowledge can then be used to design new catalysts with improved stereocontrol.
Molecular dynamics (MD) simulations can be employed to study the interactions between a substrate and the active site of an enzyme. This can help in understanding the factors that govern enzyme specificity and can guide protein engineering efforts to create biocatalysts with enhanced properties.
Furthermore, computational tools are being developed to assist in retrosynthetic analysis, helping chemists to devise novel and efficient synthetic routes. chemrxiv.org By combining databases of chemical reactions with algorithms that can predict reaction outcomes, these tools can accelerate the discovery of new ways to synthesize target molecules like this compound. The development of a "Synthetic Potential Score" (SPScore) using neural networks can help to quantitatively evaluate whether a molecule is better suited for chemo- or biocatalysis, thus guiding the design of chemoenzymatic routes. chemrxiv.org
Table 4: Computational Approaches in this compound Synthesis
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Modeling of reaction transition states. | Understanding the origin of stereoselectivity and guiding catalyst design. pitt.edu |
| Molecular Dynamics (MD) Simulations | Simulating enzyme-substrate interactions. | Elucidating the basis of enzyme specificity and informing protein engineering strategies. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reaction mechanisms. | Detailed understanding of the catalytic cycle and the role of active site residues. |
| Computer-Assisted Synthesis Planning | Developing retrosynthetic pathways. | Discovery of novel and efficient synthetic routes to the target molecule. chemrxiv.org |
Q & A
Q. What are the standard synthetic routes for producing Methyl 2-hydroxypentanoate, and how do reaction conditions influence yield?
this compound can be synthesized via esterification of 2-hydroxypentanoic acid with methanol under acidic catalysis. Key variables include temperature (optimized at 60–80°C), molar ratios (excess methanol to drive equilibrium), and catalyst type (e.g., sulfuric acid or ion-exchange resins). Side reactions like dehydration of the hydroxy group can occur at higher temperatures, requiring precise control . Characterization via NMR (e.g., δ 3.65 ppm for methoxy group) and FTIR (C=O stretch at ~1740 cm⁻¹) is critical for verifying purity .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
The compound’s moderate water solubility (≈15 mg/mL at 25°C) and hydrolytic sensitivity necessitate anhydrous conditions for storage. Stability studies show decomposition above 100°C, requiring low-temperature handling for kinetic experiments. Solvent selection (e.g., DMSO for polar reactions) must account for hydrogen-bonding interactions due to the hydroxyl group .
Q. What safety protocols are essential when handling this compound?
Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Waste must be neutralized (e.g., with sodium bicarbonate) before disposal. Respiratory protection (N95 masks) is advised for aerosol-prone processes. Toxicity data (limited) suggest LD50 > 2000 mg/kg in rodents, but precautionary measures remain critical .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective synthesis of this compound’s enantiomers?
Chiral resolution via enzymatic catalysis (e.g., lipases in organic media) achieves enantiomeric excess (>90%). Transition-state modeling indicates hydrogen-bonding interactions between the enzyme’s active site and the hydroxy group, favoring (R)- or (S)-configuration based on substrate orientation . Kinetic studies (e.g., monitoring ee via chiral HPLC) validate reaction pathways .
Q. How do analytical challenges arise in quantifying trace impurities during scale-up?
GC-MS with derivatization (e.g., silylation of hydroxyl groups) improves detection limits for byproducts like methyl 2-oxopentanoate (≤0.1% w/w). Method validation requires spike-recovery tests (85–115% accuracy) and precision checks (RSD <5%) to meet ICH guidelines .
Q. What role does this compound play in metabolic pathways, and how can isotopic labeling elucidate its fate?
As a metabolite analog, it may inhibit enzymes in fatty acid oxidation. ¹³C-labeled studies in microbial models (e.g., E. coli) track incorporation into tricarboxylic acid cycle intermediates via LC-MS. Competing pathways (e.g., β-oxidation vs. lactonization) are quantified using kinetic flux profiling .
Q. How do computational methods optimize catalytic systems for its green synthesis?
Density functional theory (DFT) identifies active sites in heterogeneous catalysts (e.g., Hf-based frameworks) for transfer hydrogenation. Simulated activation energies correlate with experimental TOF (turnover frequency) values, guiding solvent selection (e.g., isopropanol vs. ethanol) .
Methodological Notes
- Stereochemical Analysis : Use polarimetry coupled with X-ray crystallography for absolute configuration determination .
- Scalability : Pilot-scale reactors require CFD modeling to address mixing inefficiencies in viscous reaction media .
- Data Contradictions : Discrepancies in reported solubility may arise from polymorphic forms; DSC (differential scanning calorimetry) clarifies phase behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
